molecular formula C15H17N3O3 B2383265 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 887833-43-4

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2383265
CAS No.: 887833-43-4
M. Wt: 287.319
InChI Key: TWQKNZCDGPEWJQ-UHFFFAOYSA-N
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Description

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a benzotriazinyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with a benzotriazinyl derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.

    Substitution: The benzotriazinyl moiety allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups to the benzotriazinyl ring.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry: In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism by which trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzotriazinyl moiety may play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate
  • trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Uniqueness: Compared to similar compounds, trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid stands out due to its specific functional groups and structural configuration. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQKNZCDGPEWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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